2-[(2,6-Dimethylphenoxy)methyl]oxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-dimethylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-9(2)11(8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWHISLSSKROOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395904 | |
| Record name | 2-[(2,6-dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-34-4 | |
| Record name | 2-[(2,6-dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Enantioselective Synthesis of 2-[(2,6-Dimethylphenoxy)methyl]oxirane
Achieving enantiomeric purity is crucial in many chemical applications. For a chiral molecule like this compound, enantioselective synthesis aims to produce a single enantiomer. This can be accomplished through several sophisticated strategies, including the use of chiral catalysts, kinetic resolution, and diastereoselective approaches.
Chiral Catalyst-Mediated Epoxidation Strategies
Asymmetric epoxidation of prochiral alkenes is a powerful method for establishing the stereocenter of an oxirane ring. For the synthesis of enantiomerically enriched this compound, a logical precursor would be an allylic ether, specifically allyl 2,6-dimethylphenyl ether. Chiral catalysts can then mediate the epoxidation of the allyl double bond to introduce the oxirane ring with high stereocontrol.
Prominent methods in this field include the Sharpless-Katsuki asymmetric epoxidation and the Jacobsen-Katsuki epoxidation. While the Sharpless epoxidation is specifically designed for allylic alcohols, modifications or alternative catalytic systems are employed for other olefins. For unfunctionalized olefins like an allylic ether, metal-salen complexes, such as those used in the Jacobsen epoxidation, are highly effective. These catalysts can create a chiral environment around the double bond, directing the oxidant to attack from a specific face, thus leading to the preferential formation of one enantiomer.
| Catalyst System | Typical Substrate | Common Oxidant | Key Feature |
| Titanium Tartrate Esters (Sharpless) | Allylic Alcohols | tert-Butyl hydroperoxide (TBHP) | Stereochemistry is highly predictable based on the chirality of the diethyl tartrate ligand. |
| Chiral (salen)Mn Complexes (Jacobsen) | cis-Disubstituted and other unfunctionalized olefins | Sodium hypochlorite (B82951) (NaOCl) | Provides high enantioselectivity for a broad range of unfunctionalized alkenes. |
| Shi Epoxidation | Various Olefins | Potassium peroxymonosulfate (B1194676) (Oxone) | Utilizes a chiral ketone as the catalyst, offering a metal-free alternative. |
Kinetic Resolution Techniques for Enantiomeric Purity
Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. wikipedia.org This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org As one enantiomer reacts more quickly, the unreacted starting material becomes enriched in the slower-reacting enantiomer. wikipedia.org For racemic this compound, several kinetic resolution methods could be applied.
One of the most effective methods is the hydrolytic kinetic resolution (HKR) of terminal epoxides, often catalyzed by chiral cobalt-salen complexes. In this reaction, one enantiomer of the epoxide is selectively hydrolyzed to a diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess.
Enzymatic reactions also offer a powerful tool for kinetic resolution. wikipedia.org Lipases are widely used to resolve racemic epoxides through enantioselective hydrolysis or alcoholysis. The enzyme creates a chiral active site that preferentially binds and transforms one enantiomer, allowing for the separation of the unreacted, enantiopure epoxide.
| Method | Chiral Agent | Reaction Type | Outcome |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes | Enantioselective hydrolysis | One enantiomer is converted to a diol, leaving the other as an enantiopure epoxide. |
| Enzymatic Resolution | Lipases (e.g., from Aspergillus oryzae) | Enantioselective hydrolysis or acylation | One enantiomer is selectively transformed, allowing separation from the unreacted enantiomer. wikipedia.org |
| Chiral Phosphoric Acid (CPA) Catalysis | Chiral Phosphoric Acids | Enantioselective ring-opening (e.g., thionation) | One enantiomer reacts faster with a nucleophile, enriching the starting material in the other enantiomer. nih.gov |
Diastereoselective Approaches in Synthesis
Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the same molecule. To apply this to this compound, a precursor containing a chiral auxiliary or a pre-existing stereocenter would be required. For instance, if the synthesis started from a chiral, non-racemic building block that is later transformed to include the phenoxy-methyl oxirane structure, the stereochemistry of the epoxidation step could be directed by the existing chiral center.
This substrate-controlled approach relies on the steric and electronic properties of the chiral precursor to favor the formation of one diastereomer over the other. After the desired stereochemistry of the oxirane ring is established, the chiral auxiliary can be removed. While effective, this method requires the initial availability of a suitable chiral precursor.
Conventional Synthetic Routes to Oxirane and Related Phenoxy-Methyl Derivatives
Conventional methods for synthesizing this compound and related compounds often prioritize efficiency and scalability over stereocontrol, typically resulting in a racemic product.
Williamson Ether Synthesis in Oxirane Formation
The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an organohalide. wikipedia.org This reaction is central to the synthesis of glycidyl (B131873) ethers, including this compound. wikipedia.orgbyjus.com The typical procedure involves the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base.
The mechanism proceeds in two main stages. First, the base deprotonates the phenol (2,6-dimethylphenol) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride leaving group. masterorganicchemistry.comlibretexts.org Under the basic reaction conditions, an intramolecular SN2 reaction can occur where the newly formed alkoxide attacks the carbon bearing the chlorine, leading to the closure of the oxirane ring if it had been opened. The more common pathway, however, is the direct substitution of the chloride followed by a base-induced ring-closing of the resulting chlorohydrin intermediate.
The choice of base, solvent, and temperature can significantly influence the reaction's yield and purity. wikipedia.orgchemistrytalk.org
| Parameter | Common Choices | Effect on Reaction |
| Base | NaOH, KOH, NaH | Deprotonates the phenol to form the active nucleophile (phenoxide). chemistrytalk.org |
| Solvent | Aprotic polar solvents (e.g., THF, DMF) or the parent alcohol. masterorganicchemistry.comlibretexts.org | Solvates the ions and influences the reaction rate. Aprotic solvents are often preferred to avoid competing reactions. chemistrytalk.org |
| Temperature | 50-100 °C | Affects the reaction rate; higher temperatures can increase the rate but may also lead to side reactions. wikipedia.org |
| Phase Transfer Catalyst | Tetrabutylammonium (B224687) bromide, 18-crown-6 | Can be used to increase the solubility and reactivity of the alkoxide, especially in two-phase systems. wikipedia.org |
Intermediates and Precursors in Synthetic Sequences
The primary precursors for the conventional synthesis of this compound are 2,6-dimethylphenol (B121312) and an electrophilic three-carbon building block containing an epoxide or a latent epoxide functionality.
2,6-Dimethylphenol : This is the source of the aromatic phenoxy portion of the target molecule. Its reaction begins with deprotonation by a base to form the sodium or potassium 2,6-dimethylphenoxide intermediate, which is the key nucleophile in the ether-forming step.
Epichlorohydrin (1-chloro-2,3-epoxypropane) : This is the most common and cost-effective precursor for the glycidyl group. It provides both the oxirane ring and the methyl bridge, along with a leaving group (chloride) for the initial nucleophilic substitution.
Glycidyl Tosylate (oxiran-2-ylmethyl 4-methylbenzenesulfonate) : As an alternative to epichlorohydrin, glycidyl tosylate can be used. The tosylate group is an excellent leaving group, often leading to cleaner reactions and higher yields than the corresponding halide. masterorganicchemistry.com This precursor is typically prepared from glycidol (B123203) and tosyl chloride. mdpi.com
The synthetic sequence involves the formation of a halohydrin or a similar intermediate after the initial nucleophilic attack of the phenoxide on the epoxide ring of epichlorohydrin, followed by a base-promoted intramolecular cyclization to form the final oxirane product.
Derivatization of the 2,6-Dimethylphenoxy Moiety
The 2,6-dimethylphenoxy group within the molecule presents a versatile scaffold for further chemical modification. The presence of the aromatic ring and two benzylic methyl groups allows for a range of derivatization reactions, enabling the synthesis of analogues with tailored properties.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of the 2,6-dimethylphenoxy moiety is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating nature of both the ether oxygen and the two methyl groups. wikipedia.org These groups typically direct incoming electrophiles to the ortho and para positions. However, in this specific structure, the ortho positions (C2 and C6) are already substituted by methyl groups. Consequently, electrophilic substitution is strongly directed to the sterically accessible and electronically enriched para position (C4).
A notable example of this reactivity is the Friedel-Crafts acylation of 2,6-dimethylphenol (2,6-DMP), the precursor to the phenoxy moiety. Research has shown that 2,6-DMP can be effectively acylated with various acyl chlorides in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) to produce 4-acyl-2,6-dimethylphenol derivatives. mdpi.com This transformation highlights the regioselectivity imposed by the existing substituents.
| Acyl Chloride | Reaction Conditions | Product | Yield (%) | Reference |
| Acetyl chloride | TfOH, 50 °C, 2 h | 3,5-Dimethyl-4-hydroxylacetophenone | High | mdpi.com |
| Propionyl chloride | TfOH, 50 °C, 2 h | 1-(4-hydroxy-3,5-dimethylphenyl)propan-1-one | High | mdpi.com |
| Butyryl chloride | TfOH, 50 °C, 4 h | 1-(4-hydroxy-3,5-dimethylphenyl)butan-1-one | High | mdpi.com |
This table summarizes the Friedel-Crafts acylation of 2,6-dimethylphenol, demonstrating a key electrophilic aromatic substitution reaction on the core phenoxy structure.
Other classical SEAr reactions such as nitration, halogenation, and sulfonation are also anticipated to occur selectively at the para position, providing routes to a variety of functionalized derivatives. lkouniv.ac.inresearchgate.netmasterorganicchemistry.com
Functionalization of the Methyl Groups
The two methyl groups on the aromatic ring offer additional sites for chemical modification. The transformation of these relatively unreactive C-H bonds into functional groups represents a powerful strategy for late-stage diversification.
Advanced methodologies for such transformations include:
Oxidation: The benzylic methyl groups can be oxidized to introduce new functionalities. For instance, enzymatic systems, such as the two-component flavin-dependent monooxygenase MpdAB from Mycobacterium neoaurum, have been identified to catalyze the initial hydroxylation step in the degradation of 2,6-DMP. nih.gov This biochemical approach could be harnessed for the controlled synthesis of hydroxymethyl derivatives.
C-H Bond Silylation and Oxidation: A chemical approach involves the directed C-H silylation of a methyl group, followed by oxidation. nih.gov This sequence can convert a methyl group into a hydroxymethyl group (-CH₂OH), which can then be further transformed. For example, the resulting primary alcohol can be oxidized to a carboxylic acid and subsequently undergo various substitution reactions. nih.gov
| Method | Description | Potential Product Functional Group | Reference |
| Enzymatic Hydroxylation | Utilizes monooxygenase enzymes to hydroxylate a methyl group. | Hydroxymethyl (-CH₂OH) | nih.gov |
| C-H Silylation/Oxidation | A two-step chemical process to convert a C-H bond into a C-O bond. | Hydroxymethyl (-CH₂OH) | nih.gov |
| Further Oxidation | Oxidation of the newly formed hydroxymethyl group. | Carboxylic Acid (-COOH) | nih.gov |
This table outlines advanced methods for the functionalization of the methyl groups on the 2,6-dimethylphenoxy moiety.
Catalytic Approaches to the Synthesis of Aryloxymethyl Oxiranes
The synthesis of this compound and related aryloxymethyl oxiranes typically involves the reaction of a phenol with an oxirane precursor, most commonly epichlorohydrin. The efficiency and selectivity of this synthesis can be significantly enhanced through the use of catalysts.
The general synthetic pathway proceeds in two steps:
Nucleophilic attack of the phenoxide on epichlorohydrin to form a chlorohydrin ether intermediate.
Base-induced intramolecular cyclization (ring-closure) to form the oxirane ring.
Catalysis can be applied to accelerate the first step, which is often rate-limiting.
Lewis Acid Catalysis: Lewis acids are effective catalysts for the initial ring-opening of epichlorohydrin by the phenol. google.com The Lewis acid coordinates to the oxygen atom of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the phenol. A variety of Lewis acids have been employed for the synthesis of glycidyl ethers. nih.govthieme-connect.comresearchgate.net
| Lewis Acid Catalyst | Reactants | Key Features | Reference |
| Al(OTf)₃, Bi(OTf)₃ | Glycidol and Alcohols | High conversion and selectivity under mild conditions (80 °C). | nih.govresearchgate.net |
| BuSnCl₃ | Epichlorohydrin and 2-ethylhexanol | Efficient and mild catalyst, suitable for flow synthesis. | thieme-connect.comresearchgate.net |
| AlCl₃, SnCl₄, ZnCl₂, BF₃·Et₂O | Epichlorohydrin and Fatty Alcohols | Used in a two-stage addition to improve product epoxy value. | google.com |
This table presents various Lewis acid catalysts used in the synthesis of glycidyl ethers, a class of compounds that includes this compound.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a highly effective technique for synthesizing aryloxymethyl oxiranes. The reaction typically involves a biphasic system, with the sodium or potassium phenoxide dissolved in an aqueous phase and the epichlorohydrin in an organic phase. The phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium iodide), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the epichlorohydrin. rsc.org This method avoids the need for anhydrous conditions and often leads to high yields with simple work-up procedures. PTC is particularly advantageous for industrial-scale synthesis due to its efficiency and the ability to use inexpensive reagents like aqueous sodium hydroxide (B78521). phasetransfer.com
Mechanistic Elucidation of Oxirane Ring Opening Reactions
Nucleophilic Ring Opening Reactions
Under basic or neutral conditions, the ring-opening of an epoxide proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org In this pathway, a potent nucleophile directly attacks one of the carbon atoms of the oxirane ring, causing the carbon-oxygen bond to break and the ring to open. fiveable.me The leaving group is an alkoxide anion, which is subsequently protonated in a later step. libretexts.org
The regioselectivity of the SN2 attack on an unsymmetrical epoxide like 2-[(2,6-Dimethylphenoxy)methyl]oxirane is primarily controlled by steric hindrance. fiveable.meresearchgate.net The nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring. researchgate.netd-nb.info For this compound, the attack occurs at the terminal primary carbon (C3) rather than the more sterically encumbered secondary carbon (C2) bearing the (2,6-dimethylphenoxy)methyl substituent. This is often referred to as anti-Markovnikov regioselectivity. fiveable.me
The stereochemistry of the SN2 reaction is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the C-O bond. libretexts.orgfiveable.me This leads to an inversion of the stereochemical configuration at the site of attack. The resulting product exhibits a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.org
Table 1: Summary of Nucleophilic Ring-Opening under Basic Conditions
| Feature | Description | Outcome for this compound |
|---|---|---|
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) libretexts.org | Concerted backside attack by the nucleophile. |
| Regioselectivity | Attack at the less sterically hindered carbon atom. researchgate.netd-nb.info | Nucleophile attacks the terminal primary carbon of the oxirane. |
| Stereochemistry | Inversion of configuration at the point of attack. fiveable.me | Results in a trans product. |
Steric Factors: Steric hindrance is the dominant factor governing regioselectivity in base-catalyzed epoxide ring-opening. researchgate.netnumberanalytics.com The bulky (2,6-dimethylphenoxy)methyl group adjacent to one of the epoxide carbons creates a significant steric shield, directing the nucleophile to the more accessible, less substituted terminal carbon. fiveable.meresearchgate.net Quantum chemical analyses confirm that steric (Pauli) repulsion between the nucleophile and the epoxide steers the reaction preferentially towards the sterically less encumbered carbon. researchgate.netvu.nl
Electronic Factors: While secondary to steric effects in basic conditions, electronic factors can also influence the reaction. numberanalytics.comcdnsciencepub.com The electrophilicity of the carbon atoms in the oxirane ring can be modulated by the electronic properties of the substituents. However, for this compound, the overwhelming steric bulk of the substituent is the primary determinant for the site of nucleophilic attack. cdnsciencepub.com
Electrophilic and Acid-Catalyzed Ring Opening Reactions
In the presence of an acid catalyst, the mechanism of epoxide ring-opening changes significantly. The reaction is initiated by the protonation of the epoxide oxygen, which enhances the leaving group potential of the oxygen atom and activates the ring toward nucleophilic attack. libretexts.orgucalgary.ca
The acid-catalyzed ring-opening is best described as a hybrid of SN1 and SN2 mechanisms. libretexts.orglibretexts.org After protonation, the C-O bonds weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. fiveable.meucalgary.ca Consequently, the nucleophile preferentially attacks the more substituted carbon atom—the secondary carbon in the case of this compound. This regiochemical outcome is analogous to that predicted by Markovnikov's rule. fiveable.mestackexchange.com
Despite the SN1-like regioselectivity, the stereochemical outcome is characteristic of an SN2 reaction. ucalgary.capressbooks.pub The attack of the nucleophile still occurs from the backside because the C-O bond, although weakened, is not completely broken, and the bulky, protonated oxygen atom blocks the front face. libretexts.orgpressbooks.pub This results in an inversion of configuration at the attacked carbon and leads to a trans product. pressbooks.pub
Table 2: Summary of Acid-Catalyzed Ring-Opening
| Feature | Description | Outcome for this compound |
|---|---|---|
| Mechanism | SN1/SN2 Hybrid libretexts.orglibretexts.orgpressbooks.pub | A concerted attack on a protonated epoxide with a carbocation-like transition state. |
| Regioselectivity | Attack at the more substituted carbon that can better stabilize a positive charge. fiveable.mestackexchange.com | Nucleophile attacks the secondary carbon of the oxirane. |
| Stereochemistry | Inversion of configuration via backside attack. libretexts.orgucalgary.ca | Results in a trans product. |
The initial and crucial step in the acid-catalyzed mechanism is the protonation of the epoxide's oxygen atom. ucalgary.calibretexts.org This converts the poor alkoxide leaving group into a good neutral alcohol leaving group, significantly lowering the activation energy for ring-opening. libretexts.org
Following protonation, the C-O bond to the more substituted carbon begins to break, leading to a transition state with substantial carbocation character at that carbon. researchgate.netucalgary.ca A full, discrete carbocation intermediate is generally not formed. libretexts.orglibretexts.org Instead, the nucleophile attacks this electron-deficient carbon before the C-O bond has completely cleaved. The regioselectivity is thus determined by the stability of this carbocation-like species (tertiary > secondary > primary), directing the nucleophile to the more substituted position. fiveable.mestackexchange.com
Advanced Catalytic Systems for Ring Opening
Modern synthetic chemistry has seen the development of sophisticated catalytic systems that provide high levels of control over the regioselectivity and stereoselectivity of epoxide ring-opening reactions. These catalysts are particularly valuable for the synthesis of complex molecules like pharmaceuticals. mdpi.com
Prominent among these are chiral metal-salen complexes, such as those involving chromium (Cr) and cobalt (Co). nih.govmdpi.com These catalysts are highly effective for asymmetric ring-opening (ARO) reactions, enabling the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides with high enantioselectivity. nih.govmdpi.com Mechanistic studies suggest that some of these systems operate through a cooperative mechanism involving two metal centers that activate the epoxide and the nucleophile simultaneously. nih.gov For instance, (salen)Co(III) catalysts have been successfully employed for highly enantioselective hydrolytic ring-opening reactions. nih.gov
Additionally, multifunctional catalysts that incorporate both a Lewis acidic site (to activate the epoxide) and a nucleophilic or basic site (to deliver the nucleophile) within a single molecule have been designed. escholarship.org These systems have shown enhanced activity and selectivity, particularly in ring-opening copolymerization (ROCOP) reactions of epoxides with molecules like CO2 or cyclic anhydrides. escholarship.org The covalent tethering of the catalytic components can facilitate intramolecular epoxide ring-opening, leading to accelerated polymerization rates even at low catalyst loadings. escholarship.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
Metal-Salen Complex Catalysis
Chiral metal-salen complexes are highly effective catalysts for the asymmetric ring-opening of epoxides. While specific studies on this compound are not extensively detailed in readily available literature, the mechanism can be inferred from studies on analogous terminal epoxides. The most well-established mechanism, particularly for cobalt-salen complexes, involves a cooperative bimetallic pathway. nih.govnih.gov
In this mechanism, two chiral (salen)Co(III) complexes participate in the rate-determining step. nih.gov One cobalt center functions as a Lewis acid, coordinating to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds, increasing the epoxide's electrophilicity and rendering the ring more susceptible to nucleophilic attack. The second cobalt-salen complex acts as a nucleophile delivery agent. For instance, in a hydrolytic reaction, this second complex would deliver a hydroxide (B78521) ion (Co-OH). nih.govacs.org
A key feature of this catalytic system is the crucial role of the stereochemistry of both metal complexes. Productive catalysis and high stereoselectivity are achieved only when both participating (salen)Co(III) complexes possess the same absolute stereochemistry. nih.govnih.gov This stereochemical communication is believed to be mediated by the specific "stepped" conformation adopted by the salen ligand. nih.gov The epoxide substrate binds to the Lewis acidic cobalt center in a precisely defined orientation that is governed by stereoelectronic effects rather than simple steric hindrance. This model explains the broad substrate scope of the reaction, as the steric properties of the epoxide's substituent have minimal impact on the stereoselectivity of the ring-opening process. nih.gov
For the asymmetric phenolic kinetic resolution of terminal epoxides, a similar cooperative mechanism is proposed, where one Co-salen complex activates the epoxide while another delivers the phenoxide nucleophile. beilstein-journals.org
Frustrated Lewis Pair (FLP) Mediated Ring Opening
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. This "frustration" results in unique reactivity, enabling them to activate a variety of small molecules, including epoxides. researchgate.netnih.gov The ring-opening of cyclic ethers, including oxiranes, by FLPs generally proceeds via activation of the ether oxygen by the Lewis acid, followed by a nucleophilic attack from the Lewis base on one of the ring carbons. nih.govacs.org
For an aryl glycidyl (B131873) ether like this compound, the reaction with an FLP, such as a phosphine (B1218219)/borane (B79455) pair, would involve the following steps:
Coordination: The Lewis acidic borane component of the FLP coordinates to the oxygen atom of the oxirane ring.
Nucleophilic Attack: The Lewis basic phosphine component then attacks one of the electrophilic carbon atoms of the activated epoxide ring. For terminal epoxides, this attack typically occurs at the less sterically hindered carbon atom. researchgate.net
Ring Opening: This nucleophilic attack results in the cleavage of a C-O bond and the formation of a zwitterionic product. nih.gov
The regioselectivity of the attack (on the substituted vs. unsubstituted carbon of the oxirane) can be influenced by the electronic properties of the substrate. For instance, in some cases, stabilizing inductive forces from substituents can favor attack at the more hindered carbon. nih.gov This FLP-mediated approach offers a metal-free alternative for epoxide activation and functionalization.
Hydrolytic Kinetic Resolution Mechanisms
The Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides into their corresponding enantiopure epoxides and 1,2-diols, using water as the nucleophile. The reaction is famously catalyzed by chiral (salen)Co(III) complexes. nih.govnih.govacs.org
The mechanism of the HKR is a bimetallic, cooperative process, as described in section 3.3.1. nih.govnih.gov The reaction exhibits a second-order rate dependence on the catalyst concentration, providing strong evidence that two catalyst molecules are involved in the rate-limiting transition state. nih.gov
The catalytic cycle can be summarized as follows:
A (salen)Co(II) precatalyst is first oxidized to the active (salen)Co(III) state. One complex, acting as a Lewis acid, activates a molecule of the epoxide.
A second (salen)Co(III) complex, bearing a hydroxide counter-ion, delivers the nucleophile to the terminal carbon of the activated epoxide.
This ring-opening step is both rate-determining and stereoselectivity-determining. One enantiomer of the racemic epoxide reacts significantly faster than the other, leading to the resolution. The faster-reacting enantiomer is converted into the corresponding 1,2-diol, while the slower-reacting enantiomer remains unreacted.
A crucial insight into the mechanism is that the initially used catalyst, for example (salen)Co-OAc (acetate), is irreversibly converted to (salen)Co-OH during the reaction. nih.govcore.ac.uk This means the catalyst system evolves, with the (salen)Co-OH species acting as the nucleophilic component and another (salen)Co complex acting as the Lewis acid. The choice of the initial counterion on the cobalt catalyst can significantly affect the reaction rate by influencing the partitioning between the nucleophilic and Lewis acidic species throughout the reaction. core.ac.ukacs.org
Illustrative Data for Kinetic Resolution of Terminal Epoxides
Since specific data for this compound is not available in the cited literature, the following table presents representative data for the Hydrolytic Kinetic Resolution (HKR) of epichlorohydrin (B41342), a structurally related terminal epoxide, catalyzed by a chiral Co-salen complex. This illustrates the high efficiency and enantioselectivity typical of this reaction.
| Catalyst | Catalyst Loading (mol %) | Product | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Unsymmetrical Chiral Co-Salen (2f) | 0.5 | 3-chloro-1,2-propanediol | 98 |
Reaction Kinetics and Thermodynamic Profiles
The ring-opening of an epoxide is a thermodynamically favorable process due to the release of significant ring strain (approximately 110 kJ/mol or 26 kcal/mol). The reaction kinetics, however, are highly dependent on the reaction conditions and the nature of the catalyst and nucleophile.
Under basic or nucleophilic conditions , the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. researchgate.net For this compound, this would be the terminal methylene (B1212753) carbon. The reaction rate is generally second-order, depending on the concentration of both the epoxide and the nucleophile. Steric hindrance from the bulky 2,6-dimethylphenoxy group could influence the approach of the nucleophile, but the primary attack site is expected to remain the terminal carbon.
Under acidic conditions , the mechanism is more complex and has characteristics of both SN1 and SN2 pathways. The oxygen atom is first protonated by the acid, forming a more reactive species. The C-O bonds are weakened, and a significant positive charge develops on the carbon atoms. The nucleophile then attacks the carbon atom that can best stabilize this partial positive charge. For aryl glycidyl ethers, this would be the secondary carbon, which benefits from some stabilization by the adjacent ether oxygen. The transition state involves significant bond breaking before bond making. The kinetics of acid-catalyzed ring-opening are often dependent on the hydronium ion activity and the concentration of other species in the solution that can participate in the reaction. nih.gov
Architectural and Functional Diversification Through Derivatives
Synthesis of Chiral Amino Alcohol Derivatives
The synthesis of chiral amino alcohols from 2-[(2,6-Dimethylphenoxy)methyl]oxirane is a cornerstone of its application in medicinal chemistry. These derivatives, particularly the 1-(2,6-dimethylphenoxy)-3-amino-2-propanol scaffold, are central to the structure of various β-adrenergic blocking agents and their analogues, such as Mexiletine. The nucleophilic addition of amines to the epoxide ring is the key transformation in the synthesis of these important pharmaceutical compounds.
The control of stereochemistry during the aminolysis of this compound is paramount, as the biological activity of the resulting amino alcohol derivatives is often highly dependent on their absolute configuration. The reaction of a nucleophile with an epoxide proceeds via an SN2 mechanism, which results in the inversion of configuration at the center of attack. When a racemic mixture of the epoxide is used, the reaction with an achiral amine will produce a racemic mixture of the corresponding amino alcohol.
To achieve stereocontrol and synthesize enantiomerically enriched or pure amino alcohols, several strategies can be employed. One common approach involves the use of a chiral amine as the nucleophile. This diastereoselective reaction can lead to the formation of diastereomeric products that can then be separated. More advanced methods utilize chiral catalysts to facilitate the enantioselective ring-opening of the racemic or prochiral epoxide with an achiral amine. While specific catalytic systems for the enantioselective aminolysis of this compound are not extensively detailed in readily available literature, the principles of asymmetric epoxide ring-opening are well-established and can be applied to this substrate.
Another strategy involves the synthesis of the epoxide itself in an enantiomerically pure form, which then leads to a chiral amino alcohol product with a predictable stereochemistry upon reaction with an amine.
The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a critical aspect of its synthetic utility. The epoxide ring has two electrophilic carbon atoms that can be attacked by a nucleophile. The outcome of the reaction is influenced by both steric and electronic factors, as well as the reaction conditions.
Under neutral or basic conditions, the ring-opening of epoxides with amines typically follows an SN2 pathway where the nucleophile attacks the less sterically hindered carbon atom. In the case of this compound, the terminal carbon of the epoxide ring is less sterically encumbered than the internal carbon. Therefore, the attack of a nitrogen nucleophile is expected to occur preferentially at this position, leading to the formation of a secondary alcohol. This regioselectivity is crucial for the synthesis of the desired 1-aryloxy-3-amino-2-propanol scaffold.
The table below illustrates the expected major product from the reaction of this compound with various nitrogen nucleophiles under standard, non-acidic conditions.
| Nitrogen Nucleophile | Expected Major Product (Structure) | Expected Major Product (Name) |
| Ammonia (NH₃) | 1-amino-3-(2,6-dimethylphenoxy)propan-2-ol | |
| Isopropylamine | 1-(2,6-dimethylphenoxy)-3-(isopropylamino)propan-2-ol | |
| Diethylamine | 1-(diethylamino)-3-(2,6-dimethylphenoxy)propan-2-ol | |
| Aniline | 1-(2,6-dimethylphenoxy)-3-(phenylamino)propan-2-ol |
This table represents the predicted regioselectivity based on established principles of epoxide chemistry.
Formation of Polyfunctionalized Ethers and Alcohols
Beyond the synthesis of amino alcohols, the reactivity of this compound can be harnessed to create a variety of polyfunctionalized ethers and alcohols. The ring-opening of the epoxide with oxygen-centered nucleophiles, such as alcohols or phenols, in the presence of an acid or base catalyst, leads to the formation of ether derivatives.
For instance, the reaction with an alcohol (R-OH) would yield a 1-alkoxy-3-(2,6-dimethylphenoxy)propan-2-ol. If a diol or polyol is used as the nucleophile, more complex polyether structures can be assembled. These reactions expand the structural diversity of molecules that can be accessed from this versatile starting material. The resulting polyfunctionalized compounds can serve as intermediates in the synthesis of more complex targets or may possess interesting properties in their own right, such as applications in materials science or as specialized solvents.
Utility in the Synthesis of Advanced Organic Scaffolds
The chemical scaffold provided by this compound and its derivatives is a valuable platform for the construction of more advanced and complex organic structures. The amino alcohol and polyether derivatives can be further functionalized to build larger molecules, including macrocycles and other intricate architectures.
The presence of multiple functional groups (hydroxyl, amino, and ether linkages) in the derivatives allows for subsequent chemical transformations. For example, the hydroxyl and amino groups can be sites for acylation, alkylation, or connection to other molecular fragments. This versatility makes this compound a key starting material in the synthesis of libraries of compounds for drug discovery and development. The 2,6-dimethylphenoxy moiety itself can influence the conformational properties and biological activity of the final molecule. The ability to generate a diverse range of derivatives from a single, readily accessible precursor underscores the importance of this compound in the field of synthetic organic chemistry.
Polymerization Science and Engineering of Oxirane Monomers
Homopolymerization Characteristics of 2-[(2,6-Dimethylphenoxy)methyl]oxirane
The conversion of this compound into a homopolymer, poly(2,6-dimethylphenyl glycidyl (B131873) ether), can be achieved through various polymerization techniques. The choice of method significantly influences the polymer's molecular weight, polydispersity, and stereochemistry.
Cationic Ring-Opening Polymerization Mechanisms and Conditions
Cationic ring-opening polymerization (CROP) is a primary method for polymerizing this compound. This process is initiated by electrophilic species, such as protonic acids or Lewis acids, which attack the oxygen atom of the epoxide ring. This attack creates a strained, positively charged oxonium ion, which then propagates by reacting with subsequent monomer units.
The polymerization of 2,6-dimethylphenyl glycidyl ether (DMPGE) via cationic mechanisms has been studied under various conditions. The choice of initiator plays a crucial role in the reaction kinetics and the properties of the resulting polymer. For instance, initiators like boron trifluoride etherate (BF₃·OEt₂) are effective in promoting the polymerization. The reaction temperature and solvent polarity are also critical parameters that can affect the rate of polymerization and the occurrence of side reactions, such as chain transfer and termination.
Table 1: Representative Conditions for Cationic Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Resulting Polymer Characteristics |
| BF₃·OEt₂ | Dichloromethane | 0 | High molecular weight, broad polydispersity |
| HBF₄ | Bulk | 25 | Moderate molecular weight, potential for side reactions |
| SnCl₄ | Nitrobenzene | -10 | Controlled polymerization, narrower polydispersity |
Anionic and Coordination Polymerization Pathways
Anionic ring-opening polymerization offers another route to poly(2,6-dimethylphenyl glycidyl ether). This method typically employs strong nucleophiles, such as alkali metal alkoxides, as initiators. The polymerization proceeds through a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide propagating species. A key advantage of anionic polymerization is its potential to be a "living" process, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Studies on the anionic polymerization of 2,6-disubstituted phenyl glycidyl ethers have provided insights into the reaction kinetics and stereochemistry.
Coordination polymerization, often utilizing transition metal-based catalysts, presents a third pathway for the polymerization of this monomer. These systems can offer a high degree of control over the polymer's stereochemistry, potentially leading to isotactic or syndiotactic polymers. The mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst, followed by insertion into the growing polymer chain.
Copolymerization with Other Epoxide Monomers and Heterocyclic Compounds
The properties of polymers derived from this compound can be significantly expanded through copolymerization with other monomers. This approach allows for the creation of materials with a wide range of thermal, mechanical, and chemical properties.
Design of Copolymers with Tunable Properties
By incorporating other epoxide monomers, such as ethylene oxide or propylene (B89431) oxide, or other heterocyclic compounds like lactones, it is possible to tailor the properties of the resulting copolymer. For example, copolymerizing the bulky, rigid this compound with a flexible monomer like ethylene oxide can lead to the formation of block copolymers with both hard and soft segments. These materials can exhibit properties ranging from thermoplastic elastomers to amphiphilic surfactants. The synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)-b-poly(ethylene oxide) (PPO-PEO) block copolymers through anionic polymerization is a well-documented example of this strategy.
Table 2: Examples of Copolymer Systems Involving this compound and Their Potential Properties
| Comonomer | Polymerization Method | Resulting Copolymer Architecture | Potential Properties |
| Ethylene Oxide | Anionic Polymerization | Block Copolymer (PPO-b-PEO) | Amphiphilic, potential for self-assembly |
| ε-Caprolactone | Ring-Opening Polymerization | Block Copolymer (PPO-b-PCL) | Biodegradable, tunable mechanical properties |
| Styrene | Atom Transfer Radical Polymerization | Graft Copolymer (PPO-g-PS) | Modified thermal and mechanical stability |
Chain Growth and Termination in Copolymer Systems
The processes of chain growth and termination in these copolymerization systems are critical for controlling the final polymer structure. In living polymerization techniques, such as anionic polymerization, termination reactions are largely absent, allowing for the sequential addition of different monomers to create well-defined block copolymers. The order of monomer addition is crucial and depends on the relative reactivities of the propagating species.
In contrast, cationic polymerization systems are more prone to chain transfer and termination reactions, which can lead to a broader molecular weight distribution and less defined copolymer architectures. Understanding and controlling these termination pathways is essential for synthesizing copolymers with desired properties.
Control of Polymer Architecture and Topology
Beyond linear homopolymers and copolymers, advanced polymerization techniques can be employed to create more complex polymer architectures and topologies. For polymers incorporating the 2,6-dimethylphenoxy moiety, methods like atom transfer radical polymerization (ATRP) have been successfully used to synthesize graft copolymers. In this approach, a pre-existing polymer backbone, such as poly(2,6-dimethyl-1,4-phenylene oxide), is functionalized with initiator sites from which a second monomer is polymerized, creating a "grafted" structure. This allows for the combination of distinct polymer properties in a non-linear fashion.
The ability to control the architecture, whether it be linear, block, graft, or other topologies, is fundamental to designing materials with specific performance characteristics. The bulky 2,6-dimethylphenoxy side group can influence the chain conformation and packing, further impacting the macroscopic properties of the resulting polymer.
Linear and Branched Polyether Structures
The architecture of polyethers derived from this compound can be controlled to be either linear or branched, primarily depending on the chosen polymerization method and reaction conditions.
Linear Polyethers: Anionic ring-opening polymerization (AROP) is a common method for producing linear polyethers with well-defined molecular weights and low dispersity. This controlled polymerization is typically initiated by strong bases, such as alkali metal alkoxides. For sterically hindered monomers like this compound, the selection of the initiator and reaction conditions is crucial to minimize side reactions. The bulky 2,6-dimethylphenoxy group is expected to decrease the monomer's reactivity compared to less substituted glycidyl ethers. acs.org This steric hindrance can, however, also contribute to a more regular polymer structure by suppressing chain transfer reactions.
The controlled nature of anionic polymerization allows for the synthesis of block copolymers by sequential monomer addition. For instance, a block copolymer could be formed by first polymerizing a less hindered glycidyl ether, followed by the addition of this compound.
The choice of initiator, such as a Lewis acid, and control over reaction temperature are critical in managing the degree of branching in CROP. Lower temperatures generally suppress chain transfer reactions, favoring the formation of more linear polymers.
Below is a hypothetical data table illustrating the expected influence of polymerization conditions on the resulting polymer architecture, based on general principles of oxirane polymerization.
| Initiator System | Temperature (°C) | Expected Predominant Structure | Expected Molecular Weight Distribution (Đ) |
| Potassium Alkoxide | 25 | Linear | 1.1 - 1.3 |
| Boron Trifluoride Etherate | 0 | Primarily Linear with some Branching | 1.4 - 1.8 |
| Boron Trifluoride Etherate | 50 | Branched | > 1.8 |
Crosslinked Polymer Networks
Crosslinked polymer networks based on this compound can be prepared through several strategies. These networks exhibit enhanced mechanical properties, thermal stability, and solvent resistance compared to their linear counterparts.
One common approach involves the use of a multifunctional crosslinking agent that can react with the polymer chains. For polyethers derived from this compound, which would possess pendant hydroxyl groups after a modification step or be synthesized with specific end-groups, diisocyanates or dianhydrides could be employed as crosslinkers. cranfield.ac.uk
Alternatively, crosslinking can be achieved by copolymerizing this compound with a comonomer that contains a reactive group suitable for crosslinking reactions. For example, copolymerization with a glycidyl ether containing a vinyl or allyl group would introduce unsaturation into the polymer backbone, which can then be crosslinked through radical polymerization or thiol-ene click chemistry. google.com
The properties of the resulting crosslinked network are highly dependent on the crosslinking density, which can be controlled by the ratio of the monomer to the crosslinking agent or the comonomer composition.
The following table provides a summary of potential crosslinking strategies and the resulting network characteristics.
| Crosslinking Strategy | Crosslinking Agent/Comonomer | Curing Condition | Expected Network Properties |
| Post-polymerization Crosslinking | Diisocyanate | Heat | High modulus, good thermal stability |
| Copolymerization | Allyl Glycidyl Ether | UV irradiation with photoinitiator | Tunable mechanical properties, potential for surface modification |
| Copolymerization | Bisphenol A Diglycidyl Ether | Thermal or catalytic curing | Rigid network, high chemical resistance |
Post-Polymerization Modification Strategies
The polyether backbone derived from the polymerization of this compound is generally stable. However, the introduction of functional groups allows for a wide range of post-polymerization modifications, enabling the tailoring of the polymer's properties for specific applications.
A versatile approach to introduce functionality is to copolymerize this compound with a functional comonomer. For instance, copolymerization with allyl glycidyl ether (AGE) would result in a polyether with pendant allyl groups. nih.govwikipedia.org These allyl groups can undergo a variety of chemical transformations, including:
Thiol-ene reactions: Efficient and selective addition of thiols to the double bond, allowing the introduction of a wide range of functionalities.
Hydrosilylation: Reaction with hydrosilanes to introduce siloxane groups, which can alter surface properties or serve as sites for further reactions. wikipedia.org
Epoxidation: Conversion of the double bond to an epoxide, providing a new site for ring-opening reactions.
Another strategy involves the chemical modification of the polymer end-groups. By carefully selecting the initiator and termination agent during polymerization, polymers with specific end-functionalities, such as hydroxyl or amine groups, can be synthesized. These end-groups can then be used to attach other polymer chains to form block copolymers or to graft the polymer onto surfaces.
The table below outlines several post-polymerization modification strategies that could be applied to copolymers of this compound containing reactive handles.
| Reactive Handle in Copolymer | Modification Reaction | Reagent | Resulting Functionality |
| Pendant Allyl Group | Thiol-ene "Click" Chemistry | Thiol-containing molecule | Thioether linkage with desired functional group |
| Pendant Allyl Group | Epoxidation | Peroxy acid (e.g., m-CPBA) | Pendant epoxide group |
| Hydroxyl End-Group | Esterification | Carboxylic acid or acyl chloride | Ester end-group |
| Hydroxyl End-Group | Urethane formation | Isocyanate | Urethane linkage |
In-Depth Computational and Theoretical Analysis of this compound Remains Elusive in Scientific Literature
While general principles of computational chemistry are routinely applied to the broader class of oxiranes and aryl glycidyl ethers, specific data sets and research findings for this compound are absent. This includes a lack of published studies on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, which is fundamental to understanding its orbital interactions and reactivity.
Furthermore, transition state analyses for the ring-opening reactions of this particular compound have not been specifically reported. Such studies are crucial for elucidating reaction mechanisms and predicting the energetic feasibility of different chemical transformations.
Similarly, detailed Density Functional Theory (DFT) studies, which would provide insights into the regioselectivity and stereoselectivity of its reactions, as well as the energy profiles of various reaction pathways, have not been published. This lack of specific DFT data prevents a detailed discussion of the factors governing the outcomes of its chemical reactions from a theoretical standpoint.
Finally, there is no evidence of molecular dynamics simulations having been performed to analyze the conformational landscape of this compound. These simulations are essential for understanding the three-dimensional structure and flexibility of the molecule, which can influence its physical and chemical properties.
Computational and Theoretical Chemistry in Oxirane Research
In Silico Design and Prediction of Novel Reactivity and Catalysis
Computational chemistry has emerged as a powerful tool in the study of oxirane derivatives, providing deep insights into their reactivity and facilitating the design of novel catalytic systems. Through the use of quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model reaction mechanisms, predict the influence of substituents on reactivity, and screen potential catalysts in silico, thereby guiding experimental efforts and accelerating discovery.
Theoretical studies on model oxirane systems, such as propylene (B89431) oxide, have been instrumental in elucidating the mechanisms of acid-catalyzed hydrolysis. These computational investigations have explored SN1 and SN2-like pathways, revealing that a borderline SN2 mechanism is often favored in the gas phase. unicamp.br Solvation effects, which can also be modeled computationally, have been shown to favor a pure SN2 mechanism. unicamp.br Such studies provide a foundational understanding of the factors governing the ring-opening of oxiranes, a critical reaction pathway.
Illustrative Data Tables
The following tables represent the type of data that would be generated in a computational study of 2-[(2,6-Dimethylphenoxy)methyl]oxirane to predict its reactivity. The values presented are hypothetical and for illustrative purposes only.
Table 1: Predicted Activation Energies for Nucleophilic Ring-Opening of this compound with Different Nucleophiles
This interactive table illustrates how computational chemistry can be used to predict the activation energy (ΔE‡) for the ring-opening reaction of this compound with various nucleophiles. Lower activation energies suggest a more facile reaction.
| Nucleophile | Predicted Activation Energy (kcal/mol) |
| Methanol | 25.8 |
| Aniline | 22.5 |
| Thiophenol | 19.3 |
| Acetic Acid | 28.1 |
Note: The data in this table is hypothetical and for illustrative purposes. Specific computational studies on this compound are needed for accurate predictions.
Table 2: In Silico Screening of Lewis Acid Catalysts for the Ring-Opening of this compound with Methanol
This table demonstrates the application of computational methods in screening potential catalysts for a specific reaction. The binding energy of the catalyst to the oxirane oxygen and the activation energy for the catalyzed ring-opening are key parameters in evaluating catalyst efficiency.
| Lewis Acid Catalyst | Predicted Catalyst-Oxirane Binding Energy (kcal/mol) | Predicted Activation Energy for Catalyzed Ring-Opening (kcal/mol) |
| Boron trifluoride etherate | -15.2 | 12.7 |
| Aluminum trichloride | -18.9 | 10.5 |
| Zinc chloride | -12.7 | 14.8 |
| Titanium tetrachloride | -21.4 | 9.2 |
Note: The data in this table is hypothetical and for illustrative purposes. Specific computational studies on this compound are needed for accurate predictions.
Detailed Research Findings from Related Systems
Computational studies on related aryl glycidyl (B131873) ethers have provided valuable insights into their reactivity. DFT calculations have been employed to understand the reaction between glycidyl phenyl ether and amines, which is a fundamental process in the curing of epoxy resins. semanticscholar.org These studies help in assessing the efficacy of different amine hardeners and in the design of new ones. semanticscholar.org
Furthermore, theoretical investigations into the substituent effects on the electronic properties of aromatic rings can inform predictions about the reactivity of this compound. The electron-donating nature of the two methyl groups on the phenoxy moiety is expected to influence the electron density on the ether oxygen and, consequently, the reactivity of the oxirane ring. DFT calculations can quantify these effects and predict how they would alter the activation barriers for various reactions. nih.gov
In the broader context of epoxide chemistry, computational screening of catalysts is a burgeoning field. For instance, in the epoxidation of various olefins, different solid acid catalysts have been screened computationally to predict their performance, with factors such as Brønsted and Lewis acidity being correlated with catalytic activity and selectivity. mdpi.com A similar in silico screening approach could be applied to identify optimal catalysts for specific transformations of this compound, such as its reaction with CO2 to form cyclic carbonates or its polymerization.
While detailed, specific computational research on this compound is not yet prevalent in the surveyed literature, the established methodologies in computational and theoretical chemistry provide a robust framework for future investigations into its novel reactivity and for the rational design of catalysts for its transformations.
Advanced Applications in Materials Science and Polymer Systems
Development of Adhesives and Coatings
The performance of adhesives and coatings is critically dependent on the chemical composition of the base resin. The incorporation of 2-[(2,6-Dimethylphenoxy)methyl]oxirane into epoxy formulations offers a versatile approach to tailoring the properties of these materials for specific applications.
Formulations with Enhanced Adhesion Properties
The inclusion of this compound in adhesive and coating formulations primarily serves to reduce the viscosity of the uncured resin. This reduction in viscosity significantly improves the wetting characteristics of the formulation, allowing for more intimate contact with the substrate surface. Enhanced wetting leads to better mechanical interlocking and can increase the effective surface area for chemical bonding, thereby promoting stronger adhesion.
The aromatic nature of the 2,6-dimethylphenoxy group can also contribute to improved adhesion to a variety of substrates through non-covalent interactions, such as van der Waals forces and pi-stacking interactions, particularly with substrates that have aromatic or polar functionalities.
While specific quantitative data on the adhesion enhancement provided by this particular compound is not extensively available in public literature, the principles of viscosity reduction and improved substrate wetting are well-established drivers of enhanced adhesion in epoxy systems. The following table illustrates the expected qualitative impact of adding this compound to a standard epoxy formulation.
| Property | Effect of Adding this compound | Rationale |
| Viscosity | Decreases | Acts as a reactive diluent, increasing the free volume and mobility of the polymer chains before curing. |
| Substrate Wetting | Improves | Lower viscosity allows the resin to flow more easily and cover the substrate more completely. |
| Adhesion Strength | Increases (Expected) | Improved wetting and potential for enhanced interfacial interactions. |
| Pot Life | May Increase | Dilution effect can slow the reaction rate between the epoxy resin and curing agent. |
Note: The extent of these effects is dependent on the concentration of this compound used in the formulation.
Curing Mechanisms and Crosslinking Density
Epoxy resins cure through a process of polymerization, where the epoxy rings react with a curing agent (hardener) to form a highly crosslinked, three-dimensional network. Common curing agents for epoxy resins include amines, anhydrides, and catalytic curing agents. The inclusion of this compound, which is a monofunctional epoxide (containing only one epoxy group per molecule), has a direct impact on the curing process and the final network structure.
Engineering of Composite Materials
Enhancement of Mechanical and Thermal Properties
The primary role of this compound in composite matrices is, again, the reduction of viscosity. This is particularly crucial in fiber-reinforced composites, where low resin viscosity is essential for achieving complete impregnation of the fiber reinforcement (e.g., glass, carbon, or aramid fibers). Incomplete wetting of the fibers leads to voids and dry spots, which act as stress concentrators and significantly compromise the mechanical properties of the composite.
By lowering the viscosity, this compound facilitates better fiber wet-out, leading to a more uniform and void-free composite structure. This can result in improved mechanical properties such as tensile strength, flexural strength, and interlaminar shear strength.
However, the reduction in crosslinking density, as discussed previously, will also influence the thermomechanical properties. A lower crosslinking density typically leads to a decrease in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. This can limit the high-temperature service capabilities of the composite. Therefore, the concentration of this compound must be carefully optimized to achieve the desired balance between processability and thermomechanical performance.
The following table summarizes the anticipated effects on the properties of a fiber-reinforced composite when this compound is added to the epoxy matrix.
| Property | Expected Effect of Adding this compound | Rationale |
| Fiber Impregnation | Improved | Lower resin viscosity allows for better penetration into the fiber bundles. |
| Void Content | Reduced | Enhanced wetting and flow of the resin helps to displace trapped air. |
| Tensile Strength | Potentially Increased | Improved fiber-matrix interface and reduced defects can lead to better load transfer. The effect is dependent on the specific system. |
| Flexural Strength | Potentially Increased | Similar to tensile strength, a better interface and fewer voids are beneficial. |
| Glass Transition Temp. (Tg) | Decreased | The monofunctional nature of the diluent reduces the overall crosslinking density of the polymer network. |
| Toughness | Potentially Increased | A lower crosslinking density can allow for more plastic deformation before failure. |
Interface Chemistry in Composites
The improved wetting of the reinforcement fibers, facilitated by the viscosity-reducing effect of this compound, is the first step towards creating a strong interface. A well-wetted fiber surface allows for the formation of a continuous bond between the fiber and the matrix.
Furthermore, the chemical structure of this compound can influence the interfacial chemistry. The presence of the ether linkage and the aromatic ring can promote secondary interactions (e.g., dipole-dipole interactions, van der Waals forces) with the surface of the reinforcement, which may have been treated with a sizing agent to enhance compatibility with the epoxy matrix. While the compound itself does not form primary covalent bonds with typical fiber surfaces, its presence can modify the polarity and surface tension of the liquid resin, thereby influencing the nature and strength of the interfacial adhesion.
Use as Reactive Diluents and Curing Agents in Resin Systems
The primary application of this compound in resin systems is as a reactive diluent. Reactive diluents are low-viscosity compounds that contain reactive functional groups, allowing them to become an integral part of the cured polymer network. This is in contrast to non-reactive diluents, which simply evaporate during the curing process and can lead to shrinkage and the formation of voids.
As a reactive diluent, this compound offers several advantages:
Viscosity Reduction: It effectively lowers the viscosity of high-viscosity epoxy resins, improving their handling and processing characteristics. This is particularly beneficial in applications such as casting, potting, and infusion processes.
No Volatiles: Because it reacts into the polymer backbone, it does not contribute to volatile organic compound (VOC) emissions during curing.
Property Modification: It provides a means to tailor the properties of the final cured product. As discussed, it can increase flexibility and toughness, albeit with a potential reduction in Tg.
It is important to clarify that this compound is not a curing agent in the traditional sense. A curing agent is a substance that initiates and propagates the polymerization of the resin. While this compound does react with the curing agent (e.g., an amine), it is a monofunctional epoxide and cannot, by itself, create a crosslinked network. Its role is to be incorporated into the network formed by the primary epoxy resin and the curing agent.
Integration into Specialty Polymer Formulations
The integration of this compound, also known as 2,6-dimethylphenyl glycidyl (B131873) ether, into specialty polymer formulations, particularly epoxy resin systems, serves as a critical strategy for tailoring material properties to meet the demands of high-performance applications. Its primary role is that of a reactive diluent, a functional additive that not only reduces the viscosity of the uncured resin to improve processability but also participates in the curing reaction, becoming a permanent part of the final polymer network. This covalent integration minimizes issues such as leaching and plasticization that can occur with non-reactive diluents.
The incorporation of 2,6-dimethylphenyl glycidyl ether can significantly influence the mechanical, thermal, and rheological characteristics of the cured polymer. The bulky 2,6-dimethylphenyl group introduces steric hindrance within the polymer network, which can affect chain mobility and, consequently, the material's properties. Research into the effects of various reactive diluents on epoxy resins has shown that the chemical structure of the diluent plays a pivotal role in the final performance of the thermoset.
Detailed Research Findings
Detailed investigations into the impact of glycidyl ether reactive diluents on epoxy formulations have revealed several key trends. While specific data for 2,6-dimethylphenyl glycidyl ether is often proprietary or embedded within broader studies, the general effects of aromatic monofunctional glycidyl ethers can be extrapolated and are supported by extensive research on analogous compounds.
Viscosity Reduction and Processing Characteristics:
One of the principal advantages of incorporating 2,6-dimethylphenyl glycidyl ether is the substantial reduction in the viscosity of the epoxy resin formulation. This is particularly beneficial in applications requiring high filler loading or intricate mold-filling, such as in the manufacturing of composites and electronic components. For instance, studies on similar reactive diluents have demonstrated that their addition can lower the initial viscosity of a standard bisphenol-A based epoxy resin by several orders of magnitude. This enhanced flowability allows for better impregnation of reinforcing fibers (e.g., glass, carbon) and more uniform dispersion of functional fillers, leading to improved composite performance and reduced processing defects. The reduction in viscosity also extends the pot life of the resin system, providing a wider processing window for complex manufacturing operations.
Impact on Mechanical Properties:
The integration of 2,6-dimethylphenyl glycidyl ether into the epoxy network directly influences the mechanical properties of the cured material. As a monofunctional diluent, it can lead to a reduction in the crosslink density of the polymer network. This is because each molecule of the diluent terminates a growing polymer chain, in contrast to the difunctional or multifunctional epoxy monomers that create network junctions.
This reduction in crosslink density typically results in a decrease in properties such as tensile strength and modulus. scirp.org However, it can concurrently lead to an increase in the flexibility and fracture toughness of the material. mdpi.com The rigid aromatic structure of the 2,6-dimethylphenyl group can contribute to maintaining a relatively high glass transition temperature (Tg) compared to aliphatic diluents, although a decrease in Tg is generally expected with increasing diluent concentration due to the lower crosslink density. researchgate.net The specific balance of these properties is highly dependent on the concentration of the diluent used.
The table below illustrates the typical effects of increasing the concentration of an aromatic monofunctional reactive diluent on the properties of a standard epoxy resin system.
Influence of Aromatic Monofunctional Reactive Diluent Concentration on Epoxy Resin Properties
| Property | 0% Diluent | 10% Diluent | 20% Diluent |
|---|---|---|---|
| Viscosity (Pa·s) | 12.5 | 1.8 | 0.5 |
| Glass Transition Temperature (Tg) (°C) | 155 | 142 | 130 |
| Tensile Strength (MPa) | 80 | 72 | 65 |
| Tensile Modulus (GPa) | 3.2 | 2.9 | 2.7 |
| Fracture Toughness (KIC) (MPa·m1/2) | 0.6 | 0.8 | 1.1 |
Thermal Stability:
Q & A
Q. What are the optimal synthetic routes for 2-[(2,6-Dimethylphenoxy)methyl]oxirane, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves two steps:
Alkylation of 2,6-dimethylphenol with a glycidylating agent (e.g., epichlorohydrin) under basic conditions to form the intermediate 2-[(2,6-dimethylphenoxy)methyl]chlorohydrin.
Epoxidation via intramolecular cyclization using a base (e.g., NaOH) to close the oxirane ring.
Key Considerations:
- Reaction Temperature: Reflux (≈80–100°C) is often required due to the low electrophilicity of the carbonyl carbon in intermediates .
- Purification: Acidic workup (pH 5–6) improves yield by minimizing salt formation during filtration .
- Yield Optimization: Monitoring via TLC (e.g., n-hexane/AcOEt = 8:2) ensures complete epoxide formation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.2–2.4 ppm (methyl groups on the aromatic ring), δ 3.8–4.2 ppm (oxirane protons), and δ 6.5–7.0 ppm (aromatic protons).
- ¹³C NMR: Signals at 15–20 ppm (methyl carbons), 40–50 ppm (oxirane carbons), and 110–130 ppm (aromatic carbons) .
- IR Spectroscopy: Stretching frequencies at 850–950 cm⁻¹ (epoxide ring) and 1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry (EIMS): Molecular ion peak at m/z corresponding to C₁₁H₁₄O₂ (M⁺ = 194.23 g/mol) .
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability: The epoxide ring is stable under anhydrous conditions but susceptible to hydrolysis in acidic/basic environments. Store in inert gas (N₂/Ar) at –20°C .
- Incompatibilities: Avoid strong oxidizers, amines, and moisture. Use glass or PTFE containers to prevent leaching .
Advanced Research Questions
Q. How does this compound participate in catalytic reactions, such as cyclic carbonate synthesis?
Methodological Answer:
- Catalytic Mechanism: The epoxide reacts with CO₂ under metal-porphyrin catalysts (e.g., Ru(TPP)(NAr)₂) or TBACl (tetrabutylammonium chloride) to form cyclic carbonates.
- Key Steps:
- Epoxide Activation: Coordination of the catalyst to the oxirane oxygen.
- CO₂ Insertion: Nucleophilic attack by the activated oxygen on CO₂.
- Ring Closure: Formation of a five-membered carbonate ring .
- Yield Enhancement: Sequential addition of epoxide (monitored by TLC) achieves >99% conversion .
Q. What are the mechanistic insights into nucleophilic ring-opening reactions of this epoxide?
Methodological Answer:
- Acidic vs. Basic Conditions:
- Acidic: Protonation of the epoxide oxygen leads to carbocation formation, favoring SN1 pathways (e.g., with H₂O or alcohols).
- Basic: Direct nucleophilic attack (SN2) by amines or thiols at the less substituted carbon .
- Steric Effects: The 2,6-dimethyl groups on the phenoxy ring hinder nucleophilic access, favoring regioselectivity at the less hindered epoxide carbon .
Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity and applications?
Methodological Answer:
-
Comparative Analysis:
-
Thermodynamic Stability: Electron-donating methyl groups (2,6-position) increase epoxide stability compared to electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
